Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)-
Overview
Description
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is a heterocyclic compound that contains an oxazole ring substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a naphthalenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with chloroacetyl chloride to form an intermediate, which is then cyclized in the presence of a base to yield the desired oxazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as solvent choice, reaction time, and purification techniques is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The oxazole ring can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxazole derivatives, while oxidation can lead to the formation of oxazole-2-carboxylic acids .
Scientific Research Applications
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The naphthalenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives with different substituents, such as:
- Oxazole, 2-(chloromethyl)-5-(2-naphthalenyl)-
- Oxazole, 4-(methyl)-5-(2-naphthalenyl)-
- Oxazole, 4-(chloromethyl)-5-(phenyl)-2-(2-naphthalenyl)-
Uniqueness
Oxazole, 4-(chloromethyl)-5-methyl-2-(2-naphthalenyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for versatile chemical modifications, while the naphthalenyl group enhances its potential interactions with biological targets .
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-naphthalen-2-yl-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-14(9-16)17-15(18-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNCLDWXFRTEQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478800 | |
Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162705-57-9 | |
Record name | 4-chloromethyl-5-methyl-2-(2-naphthyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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